![molecular formula C20H36S B052687 3-Hexadecylthiophene CAS No. 119269-24-8](/img/structure/B52687.png)
3-Hexadecylthiophene
Overview
Description
3-Hexadecylthiophene is a chemical compound with the molecular formula C20H36S . It has an average mass of 308.565 Da and a mono-isotopic mass of 308.253784 Da .
Molecular Structure Analysis
The molecular structure of 3-Hexadecylthiophene consists of a thiophene ring attached to a hexadecyl chain . The thiophene ring contributes to the compound’s aromaticity, while the hexadecyl chain, a long hydrocarbon chain, contributes to its lipophilic properties.
Physical And Chemical Properties Analysis
3-Hexadecylthiophene has a density of 0.9±0.1 g/cm³, a boiling point of 394.2±11.0 °C at 760 mmHg, and a flash point of 144.0±5.5 °C . It has a molar refractivity of 99.0±0.3 cm³, and a polarizability of 39.3±0.5 x 10^-24 cm³ . It also has a high LogP value of 10.33, indicating its lipophilic nature .
Scientific Research Applications
Thermoelectric Applications
Poly (3-hexylthiophene) (P3HT), a well-known conducting polymer, has unique physicochemical properties and is used as a model system to study electronic/thermal correlations and develop high-performance thermoelectric devices . It holds great promise for improving energy utilization efficiency and the recovery of waste heat energy .
Organic Solar Cells
Regioregular poly (3-hexylthiophene) (P3HT) is used as a model polymer for research in organic solar cells . Despite its dissimilarity in many respects to the high-performing class of polymers based on the donor–acceptor (DA) motif, it is popular due to its unique properties .
Nonlinear-Optical Properties
Detailed measurements with solutions of poly(3-hexadecylthiophene) (PT16) have been performed to clarify their nonlinear-optical properties as a function of polythiophene concentration and light intensity .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions of 3-Hexadecylthiophene with its targets and the resulting changes are subjects of ongoing research.
Result of Action
It is known that thiophene derivatives can have various effects on cells, depending on their specific structures and targets
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of thiophene derivatives
properties
IUPAC Name |
3-hexadecylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21-19-20/h17-19H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVZSODZVJPMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
119716-70-0 | |
Record name | Thiophene, 3-hexadecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119716-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10377811 | |
Record name | 3-hexadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexadecylthiophene | |
CAS RN |
119269-24-8 | |
Record name | 3-hexadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119269-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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